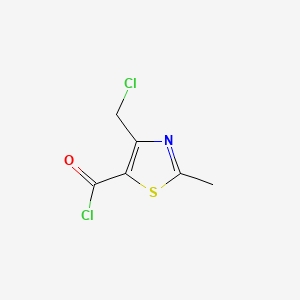
Tris-NTA per-Tert-butyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris-NTA per-Tert-butyl Ester typically involves the esterification of nitrilotriacetic acid (NTA) with tert-butyl alcohol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction mixture is heated to reflux, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The product is then purified using industrial-scale chromatography or distillation techniques .
Análisis De Reacciones Químicas
Types of Reactions
Tris-NTA per-Tert-butyl Ester undergoes various chemical reactions, including:
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Aplicaciones Científicas De Investigación
Tris-NTA per-Tert-butyl Ester has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex molecules.
Biology: Employed in the study of protein-protein interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of Tris-NTA per-Tert-butyl Ester involves its ability to chelate metal ions, particularly nickel ions. This chelation forms a stable complex that can bind to histidine-tagged proteins, facilitating their purification and analysis . The molecular targets include proteins with histidine tags, and the pathways involved are primarily related to metal ion coordination and protein binding .
Comparación Con Compuestos Similares
Similar Compounds
Nitrilotriacetic Acid (NTA): The parent compound of Tris-NTA per-Tert-butyl Ester, used in similar applications but lacks the ester groups.
Ethylenediaminetetraacetic Acid (EDTA): Another chelating agent with broader metal ion binding capabilities but different structural properties.
Diethylenetriaminepentaacetic Acid (DTPA): Similar to EDTA but with additional binding sites for metal ions.
Uniqueness
This compound is unique due to its specific binding affinity for histidine-tagged proteins and its stability under various conditions. The presence of tert-butyl ester groups enhances its solubility and makes it more versatile in different research applications .
Propiedades
Número CAS |
862778-57-2 |
|---|---|
Fórmula molecular |
C84H148N8O24 |
Peso molecular |
1654.14 |
Nombre IUPAC |
tert-butyl (2S)-5-[4,8-bis[(4S)-4-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]-11-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C84H148N8O24/c1-75(2,3)107-65(97)52-90(53-66(98)108-76(4,5)6)58(71(103)113-81(19,20)21)37-40-62(94)87-46-35-47-89(64(96)42-39-60(73(105)115-83(25,26)27)92(56-69(101)111-79(13,14)15)57-70(102)112-80(16,17)18)51-50-88(45-34-44-86(48-49-87)61(93)36-32-31-33-43-85-74(106)116-84(28,29)30)63(95)41-38-59(72(104)114-82(22,23)24)91(54-67(99)109-77(7,8)9)55-68(100)110-78(10,11)12/h58-60H,31-57H2,1-30H3,(H,85,106)/t58-,59-,60-/m0/s1 |
Clave InChI |
ZKMCGMDLFWZTEK-RATTXREYSA-N |
SMILES |
CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCC(=O)N1CCCN(CCN(CCCN(CC1)C(=O)CCC(C(=O)OC(C)(C)C)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)C(=O)CCC(C(=O)OC(C)(C)C)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)C(=O)CCCCCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Sinónimos |
(α1S,α4S,α8S)-α1,α4,α8-tris[bis[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]-11-[6-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxohexyl]-δ1,δ4,δ8-trioxo-1,4,8,11-Tetraazacyclotetradecane-1,4,8-tripentanoic Acid α1,α4,α8-Tris(1,1-dimethylethyl) Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(8beta)-8-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]ergoline](/img/structure/B590779.png)







![Acetic acid,sodium salt,[3h]](/img/structure/B590793.png)

